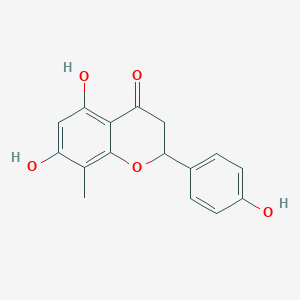

5,7,4'-Trihydroxy-8-methylflavanone

Vue d'ensemble

Description

La 8-méthylnaringénine est un flavonoïde méthoxylé, un dérivé de la naringénine, qui est une flavanone naturelle présente dans divers agrumes. Ce composé est connu pour ses propriétés bioactives potentielles, notamment ses activités antioxydante, anti-inflammatoire et anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 8-méthylnaringénine implique généralement la méthylation de la naringénine. Une méthode courante est l'utilisation de flavonoïde O-méthyltransférases, qui catalysent le transfert d'un groupe méthyle sur le groupe hydroxyle en position 8 de la naringénine . Cette réaction peut être réalisée dans des systèmes microbiens tels que les levures ou les bactéries modifiées génétiquement pour exprimer les enzymes nécessaires .

Méthodes de production industrielle : La production industrielle de la 8-méthylnaringénine peut être obtenue par des méthodes biotechnologiques, en utilisant des micro-organismes génétiquement modifiés pour produire le composé en grandes quantités. L'optimisation des conditions de fermentation et l'utilisation de milieux de croissance spécifiques peuvent améliorer considérablement le rendement .

Analyse Des Réactions Chimiques

Types de réactions : La 8-méthylnaringénine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un groupe hydroxyle.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle, conduisant à la formation de divers dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés méthoxylés et hydroxylés, qui peuvent avoir différentes propriétés bioactives .

4. Applications de la Recherche Scientifique

Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres flavonoïdes bioactifs.

Biologie : Il a été démontré qu'elle module les voies de signalisation cellulaire et a un potentiel en tant qu'agent thérapeutique.

5. Mécanisme d'Action

Le mécanisme d'action de la 8-méthylnaringénine implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Elle élimine les radicaux libres et réduit le stress oxydatif.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires.

Activité anticancéreuse : Elle module les voies de signalisation cellulaire, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose.

Composés Similaires :

Naringénine : Le composé parent, qui n'a pas le groupe méthyle en position 8.

8-Prenylnaringénine : Un autre dérivé avec un groupe prényle en position 8.

Naringine : La forme glycosidique de la naringénine.

Unicité : La 8-méthylnaringénine est unique en raison de sa méthylation spécifique, qui peut améliorer sa bioactivité et sa stabilité par rapport à ses homologues non méthylés .

Applications De Recherche Scientifique

Anti-inflammatory Properties

5,7,4'-Trihydroxy-8-methylflavanone exhibits significant anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines and reduce edema in animal models. A notable study indicated that this compound significantly reduced carrageenan-induced paw edema in rats, achieving up to 92.6% inhibition at higher doses (400 mg/kg) compared to control groups .

Table 1: Anti-inflammatory Effects of this compound

Antioxidant Activity

The compound has demonstrated potent antioxidant properties in various studies. It scavenges free radicals and reduces oxidative stress markers in biological systems. For instance, in vitro assays have shown that it effectively lowers malondialdehyde levels while enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL | |

| ABTS Scavenging | IC50 = 30 µg/mL | |

| MDA Reduction | Decreased by 50% |

Antimicrobial Activity

This compound has shown efficacy against various pathogens. Its antimicrobial properties include inhibition of bacterial growth and antiviral effects against several viruses such as HIV and influenza. Studies indicated that it inhibits the replication of the dengue virus and exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Effects of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Dengue Virus | IC50 = 15 µg/mL |

Cytotoxic Effects

Research indicates that this flavonoid exhibits cytotoxicity against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast and colon cancer cell lines.

Table 4: Cytotoxicity of this compound

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits by modulating neuronal signaling pathways and reducing neuroinflammation. It has been shown to enhance neuronal survival under oxidative stress conditions and may play a role in the management of neurodegenerative diseases .

Case Studies and Research Insights

Several studies have validated the applications of this compound across various fields:

- A study published in Phytotherapy Research evaluated its anti-inflammatory effects in a rat model of arthritis, demonstrating significant reductions in inflammatory markers .

- Another research article highlighted its potential as an antiviral agent against the dengue virus through inhibition of viral entry into host cells .

- In cancer research, a paper reported the induction of apoptosis in human breast cancer cells via mitochondrial pathway activation .

Mécanisme D'action

The mechanism of action of 8-methylnaringenin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It modulates cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparaison Avec Des Composés Similaires

Naringenin: The parent compound, which lacks the methyl group at the 8-position.

8-Prenylnaringenin: Another derivative with a prenyl group at the 8-position.

Naringin: The glycosidic form of naringenin.

Uniqueness: 8-Methylnaringenin is unique due to its specific methylation, which can enhance its bioactivity and stability compared to its non-methylated counterparts .

Activité Biologique

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on a review of current research findings.

Chemical Structure and Properties

This compound has the molecular formula and features three hydroxyl groups at positions 5, 7, and 4' on the flavanone backbone. The presence of these hydroxyl groups contributes to its reactivity and biological activity. The compound is primarily isolated from various plant sources, including Qualea grandiflora .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Studies have shown that this flavanone can reduce inflammation markers in various biological models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. It exhibits inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 23–35 μg/mL .

4. Cytotoxic Effects

The compound has shown moderate cytotoxic effects against various cancer cell lines, including human myelogenous leukemia (K-562) and human hepatocarcinoma (SMMC-7721). For instance, IC50 values for K-562 cells were reported at approximately 9.5 μg/mL . These findings suggest potential applications in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar flavonoids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naringenin | Hydroxyl groups at positions 5 and 7 | Lacks the methyl group at position 8 |

| 8-Methoxyflavanone | Methoxy group at position 8 | Contains methoxy instead of hydroxyl at position 8 |

| Quercetin | Multiple hydroxyl groups | More extensive antioxidant activity due to additional hydroxyls |

| Hesperetin | Hydroxyl groups at positions 3', 5', and 7 | Different substitution pattern affecting activity |

The specific arrangement of hydroxyl groups and the methyl group at position 8 in this compound influences its biological activities uniquely compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic benefits of this flavanone:

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVYLXBMPRDZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 5,7,4'-Trihydroxy-8-methylflavanone been identified in nature?

A1: this compound has been isolated from the leaves of two different Rhododendron species: Rhododendron spiciferum [] and Rhododendron capitatum [].

Q2: What potential bioactivity has been observed for this compound?

A2: While this compound itself has not been extensively studied for bioactivity in the provided research, a related compound isolated from Rhododendron spiciferum, namely epicatechin-(2β→O→7,4β→8)-ent-epicatechin, demonstrated the ability to enhance the proliferation of spleen lymphocytes in mice, suggesting potential immunomodulatory activity []. Further research is needed to explore the specific bioactivities of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.